molecular formula C7H16N2O B1581459 Heptanohydrazide CAS No. 22371-32-0

Heptanohydrazide

Cat. No. B1581459
CAS RN: 22371-32-0
M. Wt: 144.21 g/mol
InChI Key: FAWGDZUNQZJISX-UHFFFAOYSA-N
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Description

Heptanohydrazide (HNH) is an organic compound consisting of seven carbon atoms, two hydrogens, and two nitrogen atoms. It is a colorless solid at room temperature and is soluble in water, alcohol, and other organic solvents. HNH is used as an intermediate in the synthesis of various chemical compounds and as a reagent in laboratory experiments. It is also used in the production of polymers, pharmaceuticals, and other industrial products.

Scientific Research Applications

Heptanoate Production

  • Chain Elongation Process for Heptanoate Production : Research by Grootscholten et al. (2013) focused on the production of heptanoate (enanthate) through a mixed culture chain elongation process. This approach could serve as an alternative to heptanoate production from castor oil.

Bioinorganic Chemistry and Drug Research

  • Role in Anticancer Drug Research : The study by Galanski et al. (2005) explored the development of anticancer platinum-based drugs, with a mention of heptaplatin, highlighting the significance of heptanohydrazide derivatives in the field of medicinal chemistry.

Nutritional and Metabolic Research

  • Triheptanoin as a Potential Anticonvulsant Treatment : The study by Borges and Sonnewald (2012) explored triheptanoin, derived from heptanoate, as a treatment for epilepsy. It examines its metabolic pathways and potential as an anticonvulsant.

Environmental Impact Studies

  • Indoor Air Quality and Exposure Studies : Research like that of Fromme et al. (2009) investigated the indoor air quality and exposure levels of various compounds including heptabrominated congeners, indicating the environmental relevance of heptanohydrazide-related compounds.

Cardiovascular Research

  • Heptanol in Cardiac Research : The work by Garcia-Dorado et al. (1997) focused on heptanol’s role in preventing cell-to-cell progression of hypercontracture in myocardial reperfusion, highlighting its potential in cardiovascular research.

Molecular Biology and Kidney Research

  • Anti-Inflammatory Effects in Aged Kidney : The study by Kim et al. (2013) examined the molecular effects of heptadecane on NF-kB modulation in aged kidneys, indicating the potential of heptanohydrazide derivatives in molecular biology and aging research.

Fuel and Combustion Research

  • Heptane in Diesel Engine Emissions : Research by Xiao et al. (2000) investigated the impact of heptane on diesel engine emissions, underlining the importance of heptanohydrazide derivatives in environmental and combustion studies.

Pyrolysis and Industrial Applications

  • Heptaldehyde Production via Thermal Cracking : The study by Botton et al. (2016) focused on the production of heptaldehyde and methyl undecenoate through the thermal cracking of methyl esters in castor oil, highlighting industrial applications.

Cardiovascular Pharmacology

  • Heptanol's Effects in Cardiac Purkinje Cells : The study by Nelson and Makielski (1991) explored the effects of heptanol on sodium current in cardiac Purkinje cells, contributing to our understanding of cardiac pharmacology.

properties

IUPAC Name

heptanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGDZUNQZJISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286458
Record name heptanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanohydrazide

CAS RN

22371-32-0
Record name Heptanoic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12.2 g of hydrazine hydrate was added to a solution of 15 g of ethyl heptanoate in 20 ml of ethanol, followed by heat-refluxing for 4.5 hours. After the reaction, the reaction mixture was cooled to precipitate a crystal. The crystal was recovered by filtration and recrystallized from 20 ml of ethanol to obtain 7 g of heptanohydrazide.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Wang, X Cheng, H Zhao, Q Gao - Transactions of Tianjin University, 2019 - Springer
Two novel sugar-conjugated 5-fluorocytosine (5-FC) antineoplastic compounds were designed and synthesized to improve the selective drug uptake by targeting the tumor-specific …
Number of citations: 3 link.springer.com
VY Gusev, AV Radushev, LS Shabalina… - Russian Journal of …, 2011 - Springer
… We have chosen to study 2',2' diethyl heptanohydrazide C6H13CONHN(Et)2 (DEHH). The aim of the work was to study copper(II) complexing with this reagent. …
Number of citations: 1 link.springer.com
K Koeber, H Köttelwesch, D Schneider… - Mn Manganese D 5 …, 1987 - Springer
… %) solutions of MnCI2·4H20 or manganese sulfate and heptanohydrazide (ligand 2) in a 1:3 … in the complexes suggest coordination of heptanohydrazide to Mn through the nitrogen of …
Number of citations: 0 link.springer.com
XY Cao, J Harrowfield, J Nitschke, J Ramírez… - 2007 - Wiley Online Library
… Acetohydrazide, benzohydrazide, 4-toluohydrazide and heptanohydrazide were obtained from Aldrich Chemicals and used as received. Methoxyacetyl- and methoxyethoxyacetyl …
KM Khan, A Ahmad, N Ambreen… - Letters in Drug …, 2009 - ingentaconnect.com
3-Formylchromone (1), 3-methyl-7-hydroxychromone (2) and Schiff Bases of 3-formylchromone 3-25 have been synthesized and their antibacterial, antifungal and phytotoxic potentials …
Number of citations: 47 www.ingentaconnect.com
KM Khan, N Ambreen, UR Mughal, S Jalil… - European journal of …, 2010 - Elsevier
The synthesis and characterization of 3-formylchromone (1) and its derivatives 2–24 and evaluation of their potential antiinflammatory activities is reported here. These compounds were …
Number of citations: 135 www.sciencedirect.com

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